Ammonium hexadecafluorononanoate

Description

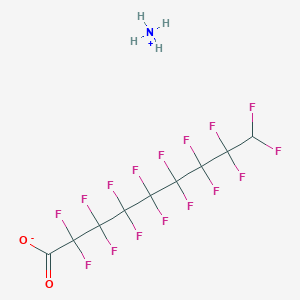

Ammonium hexadecafluorononanoate (CAS 3658-62-6) is a perfluorinated alkyl substance (PFAS) with the molecular formula C₉H₄F₁₆NO₂. Structurally, it consists of a nine-carbon chain fully substituted with 16 fluorine atoms (except the terminal carboxylate group) and an ammonium counterion . This compound is part of the broader family of perfluoroalkyl carboxylic acids (PFCAs), which are characterized by strong carbon-fluorine bonds, thermal stability, and surfactant properties. It is commonly used in industrial applications such as firefighting foams, coatings, and water-repellent textiles due to its resistance to degradation .

Regulatory bodies like the European Chemicals Agency (ECHA) have classified related PFAS compounds, including nonadecafluorodecanoic acid (PFDA) salts, as Substances of Very High Concern (SVHC) due to their persistence, bioaccumulation, and toxicity . This compound shares similar environmental and health risks, warranting stringent handling and disposal protocols.

Properties

CAS No. |

1868-86-6 |

|---|---|

Molecular Formula |

C9H5F16NO2 |

Molecular Weight |

463.12 g/mol |

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |

InChI |

InChI=1S/C9H2F16O2.H3N/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27;/h1H,(H,26,27);1H3 |

InChI Key |

WCOWRYUAIXGAPL-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Other CAS No. |

1868-86-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Contrast :

- Contains tin (Sn), introducing metal-specific toxicity concerns.

- Focus on catalysis vs. PFAS-based surfactancy.

Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆)

- Molecular Formula : (NH₄)₃AlF₆

- CAS : MFCD00042144

- Key Properties :

- Applications :

- Flux agent in aluminum smelting.

- Intermediate in ceramic production.

- Regulatory Status: Not classified as SVHC; aluminum fluoride compounds are regulated for occupational exposure .

Contrast :

- Inorganic fluoride vs. organic PFAS structure.

- Industrial metallurgy applications vs. consumer product coatings.

Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)

Contrast :

- Silicon-based fluoride with acute toxicity vs. PFAS chronic persistence.

- Dual industrial/agricultural use vs. PFAS niche applications.

Research Findings and Environmental Impact

- PFAS vs. Inorganic Fluorides: PFAS compounds like this compound exhibit long-term environmental persistence, whereas inorganic fluorides (e.g., hexafluorophosphates, hexafluorosilicates) degrade more readily but may pose acute toxicity risks .

- Thermal Stability : PFAS derivatives withstand high temperatures (>300°C), making them suitable for fire-resistant applications, unlike hexafluorostannates or hexafluoroaluminates, which decompose at lower temperatures .

- Toxicity Pathways: PFAS bioaccumulate in mammalian tissues, targeting liver and immune systems, while inorganic fluorides (e.g., SiF₆²⁻) cause immediate renal or neurological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.